5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS: 312319-68-9) is a barbiturate-derived compound featuring a 1,3-diazinane-2,4,6-trione core substituted with a methylidene group attached to a 3-iodo-4-methoxy-5-nitrophenyl moiety. Its molecular formula is C₁₃H₁₁IN₂O₃, with a molecular weight of 370.15 g/mol . This compound is part of a broader class of barbiturate analogs investigated for applications ranging from antimicrobial activity to enzyme inhibition .
Properties
CAS No. |
312319-68-9 |
|---|---|
Molecular Formula |
C14H12IN3O6 |
Molecular Weight |
445.17 g/mol |
IUPAC Name |
5-[(3-iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H12IN3O6/c1-16-12(19)8(13(20)17(2)14(16)21)4-7-5-9(15)11(24-3)10(6-7)18(22)23/h4-6H,1-3H3 |
InChI Key |
ANKCAGHNOFQDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OC)[N+](=O)[O-])C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common approach is the condensation reaction between 3-iodo-4-methoxy-5-nitrobenzaldehyde and 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodo group can facilitate halogen bonding with biological macromolecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be compared to analogs with variations in substituents on the phenyl ring or the diazinane core. Key comparisons include:
Halogen Substituent Effects
- 5-[(4-Bromophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS: 57270-85-6): Replacing iodine with bromine reduces molecular weight (MW ≈ 323 g/mol) and alters steric and electronic interactions.
- 5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS: 90276-19-0):
The ortho-iodo substitution introduces steric hindrance, which could disrupt planar alignment required for target binding compared to the para-substituted nitro group in the target compound .
Functional Group Variations
Nitro Group vs. Other Electron-Withdrawing Groups
- 5-[(3-Nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione (CAS: 340229-40-5):
The absence of iodine and methoxy groups simplifies the structure but retains the nitro group’s electron-withdrawing effects, which stabilize the methylidene moiety and influence redox properties .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility: The target compound’s iodination and nitration steps likely require specialized conditions compared to brominated or non-halogenated analogs, impacting scalability .
- Electrochemical Properties : The nitro group’s electron-withdrawing nature may increase oxidative stability but reduce solubility in polar solvents compared to methoxy-dominated analogs .
Biological Activity
The compound 5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a diazinane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a diazinane core with a nitrophenyl substituent that contributes to its biological activity. The presence of iodine and methoxy groups enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione exhibit significant antimicrobial activity. For instance, studies have shown that nitrophenyl derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with cellular processes such as protein synthesis or DNA replication.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 75 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The nitro group is hypothesized to play a critical role in this mechanism by generating reactive oxygen species (ROS), which can lead to cell death.
Case Study:
A recent study examined the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 25 |
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation: The nitro group facilitates the formation of ROS.
- Enzyme Interaction: The structure allows for binding to active sites of enzymes like COX.
- DNA Interaction: The diazinane core may intercalate with DNA, disrupting replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
